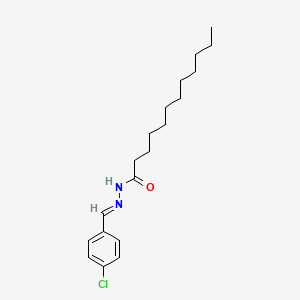
N'-(4-Chlorobenzylidene)dodecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Chlorobenzylidene)dodecanohydrazide is an organic compound with the molecular formula C19H29ClN2O It is a hydrazone derivative, characterized by the presence of a hydrazone functional group (-NHN=CH-) linked to a dodecane chain and a 4-chlorobenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(4-Chlorobenzylidene)dodecanohydrazide can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and dodecanohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzaldehyde+Dodecanohydrazide→N’-(4-Chlorobenzylidene)dodecanohydrazide+Water
The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for N’-(4-Chlorobenzylidene)dodecanohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Chlorobenzylidene)dodecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom in the 4-chlorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone group.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
N’-(4-Chlorobenzylidene)dodecanohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as optical and electronic materials.
Mecanismo De Acción
The mechanism of action of N’-(4-Chlorobenzylidene)dodecanohydrazide involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-Methylbenzylidene)dodecanohydrazide
- N’-(4-Hydroxybenzylidene)dodecanohydrazide
- N’-(4-Ethoxybenzylidene)dodecanohydrazide
Uniqueness
N’-(4-Chlorobenzylidene)dodecanohydrazide is unique due to the presence of the chlorine atom in the benzylidene moiety, which imparts distinct chemical and biological properties. This chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
303085-39-4 |
|---|---|
Fórmula molecular |
C19H29ClN2O |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C19H29ClN2O/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-21-16-17-12-14-18(20)15-13-17/h12-16H,2-11H2,1H3,(H,22,23)/b21-16+ |
Clave InChI |
TUHAEMLRYNOXCW-LTGZKZEYSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


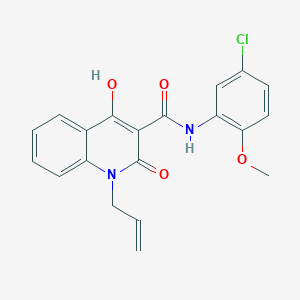
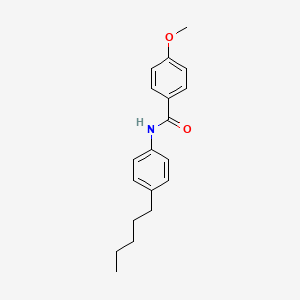
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)
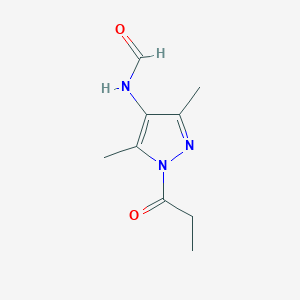
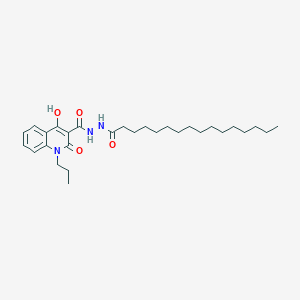
![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
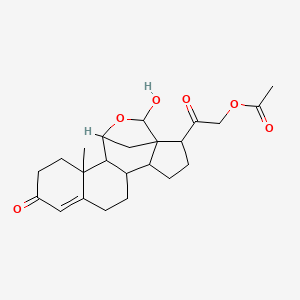
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)


![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
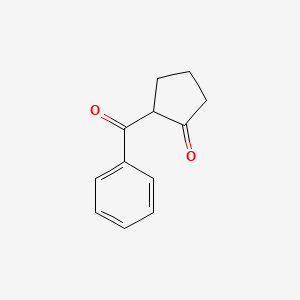
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081168.png)

